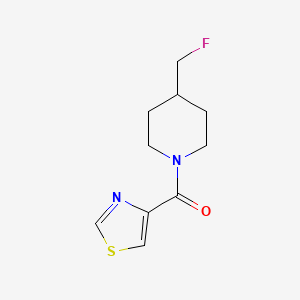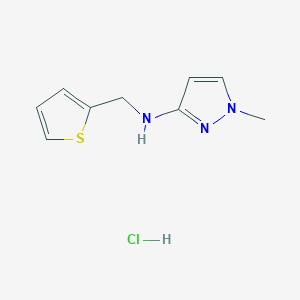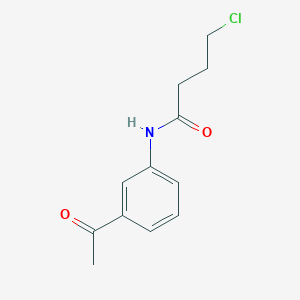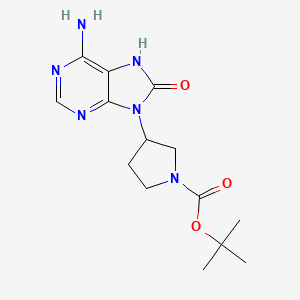![molecular formula C17H25N3O2S B12223065 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12223065.png)
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a diazepane ring, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the formation of the thiolane ring, followed by the construction of the diazepane ring, and finally the benzoxazole ring. Each step requires specific reagents and conditions:
Formation of Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol compound under acidic or basic conditions.
Construction of Diazepane Ring: The diazepane ring can be synthesized by reacting a diamine with a suitable dihalide or through cyclization reactions involving amines and carbonyl compounds.
Synthesis of Benzoxazole Ring: The benzoxazole ring is typically formed by the cyclization of an o-aminophenol with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique combination of rings and functional groups makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new synthetic pathways and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may allow it to interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine
- [3-(4-methyl-1,4-diazepan-1-yl)thiolan-3-yl]methanamine
Uniqueness
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is unique due to its specific combination of a thiolane ring, a diazepane ring, and a benzoxazole ring. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.
Properties
Molecular Formula |
C17H25N3O2S |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C17H25N3O2S/c21-17(16-14-4-1-2-5-15(14)22-18-16)20-8-3-7-19(9-10-20)13-6-11-23-12-13/h13H,1-12H2 |
InChI Key |
PILKNADUTLLYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCCN(CC3)C4CCSC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B12222984.png)


![2-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12222995.png)
![7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223005.png)

![Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate](/img/structure/B12223017.png)
![2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12223022.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12223031.png)
![5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate](/img/structure/B12223039.png)


![1-(4-bromo-2-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12223064.png)
![3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-tri azolo[1,5-e]pyrimidine](/img/structure/B12223067.png)
